N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique structure combining an imidazopyrazole moiety with a benzo[d][1,3]dioxole carboxamide group
Mechanism of Action
Target of Action
The compound, also known as N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2H-1,3-benzodioxole-5-carboxamide, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with their targets, leading to various changes that result in their observed biological activities .
Biochemical Pathways
Imidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents may influence their action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. The benzo[d][1,3]dioxole-5-carboxamide moiety is then introduced via amide coupling reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-b]pyrazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: shares structural similarities with other imidazopyrazole derivatives and benzo[d][1,3]dioxole compounds.
Imidazopyrazole derivatives: Known for their bioactivity and used in drug development.
Benzo[d][1,3]dioxole compounds: Often found in natural products and synthetic drugs.
Uniqueness
What sets this compound apart is its unique combination of these two moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-15(11-1-2-12-13(9-11)22-10-21-12)16-5-6-18-7-8-19-14(18)3-4-17-19/h1-4,7-9H,5-6,10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMVQCKZZFLKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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